molecular formula C20H23NO5 B12048111 (5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one CAS No. 604767-82-0

(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one

Cat. No.: B12048111
CAS No.: 604767-82-0
M. Wt: 357.4 g/mol
InChI Key: SPLLFLBLAXVPPQ-KNQKJSHASA-N
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Description

(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is a complex organic compound belonging to the morphinan class of alkaloids. This compound is known for its significant pharmacological properties, particularly in the field of pain management and opioid receptor modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one involves multiple steps, starting from simpler precursors. The process typically includes:

    Formation of the Morphinan Skeleton: This step involves the cyclization of a suitable precursor to form the morphinan backbone.

    Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 3, 10, and 14 through selective hydroxylation reactions.

    Epoxidation: The formation of the 4,5-epoxy bridge is achieved through an epoxidation reaction using peracids or other suitable oxidizing agents.

    Cyclopropylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.

Common Reagents and Conditions

    Oxidizing Agents: Peracids, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, and thiols.

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted morphinan derivatives.

Scientific Research Applications

(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.

    Medicine: Explored for its potential as an analgesic and its role in pain management therapies.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Comparison with Similar Compounds

Similar Compounds

    Morphine: A well-known opioid analgesic with a similar morphinan structure.

    Codeine: Another morphinan derivative used for its analgesic and antitussive properties.

    Oxycodone: A semi-synthetic opioid with structural similarities.

Uniqueness

(5alpha)-17-(Cyclopropylmethyl)-3,10,14-trihydroxy-4,5-epoxymorphinan-6-one is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct pharmacological properties compared to other morphinan derivatives.

Properties

604767-82-0

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9,13-trihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H23NO5/c22-12-4-3-11-14-16(12)26-18-13(23)5-6-20(25)17(15(11)24)21(9-10-1-2-10)8-7-19(14,18)20/h3-4,10,15,17-18,22,24-25H,1-2,5-9H2/t15?,17-,18+,19+,20-/m1/s1

InChI Key

SPLLFLBLAXVPPQ-KNQKJSHASA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2C(C6=C4C(=C(C=C6)O)O5)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2C(C6=C4C(=C(C=C6)O)O5)O)O

Origin of Product

United States

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